1-(4-Fluorophenyl)-3-[[6-(2-hydroxyethoxy)pyrazin-2-yl]amino]azetidin-2-one
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Overview
Description
1-(4-Fluorophenyl)-3-[[6-(2-hydroxyethoxy)pyrazin-2-yl]amino]azetidin-2-one is a complex organic compound that features a fluorophenyl group, a pyrazinyl group, and an azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[[6-(2-hydroxyethoxy)pyrazin-2-yl]amino]azetidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the azetidinone ring, followed by the introduction of the fluorophenyl and pyrazinyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-[[6-(2-hydroxyethoxy)pyrazin-2-yl]amino]azetidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[[6-(2-hydroxyethoxy)pyrazin-2-yl]amino]azetidin-2-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential due to its unique structural properties.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[[6-(2-hydroxyethoxy)pyrazin-2-yl]amino]azetidin-2-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-[[6-(2-hydroxyethoxy)pyrazin-2-yl]amino]azetidin-2-one
- 1-(4-Bromophenyl)-3-[[6-(2-hydroxyethoxy)pyrazin-2-yl]amino]azetidin-2-one
- 1-(4-Methylphenyl)-3-[[6-(2-hydroxyethoxy)pyrazin-2-yl]amino]azetidin-2-one
Uniqueness
1-(4-Fluorophenyl)-3-[[6-(2-hydroxyethoxy)pyrazin-2-yl]amino]azetidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[[6-(2-hydroxyethoxy)pyrazin-2-yl]amino]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O3/c16-10-1-3-11(4-2-10)20-9-12(15(20)22)18-13-7-17-8-14(19-13)23-6-5-21/h1-4,7-8,12,21H,5-6,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRWVDBKMAAFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)F)NC3=CN=CC(=N3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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